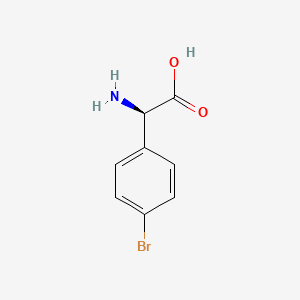![molecular formula C21H18N2O6 B2813208 2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one CAS No. 923675-69-8](/img/structure/B2813208.png)
2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Methods : The compound 2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one belongs to a group of chemicals that include various furochromenone derivatives. These compounds can be synthesized through multi-component reactions involving substances like substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate. Such reactions typically involve Michael addition, aza-nucleophilic addition, intermolecular nucleophilic addition, and dehydration reaction, producing structures with potential biomedical applications (Zhou et al., 2013).
Chemical Characterization : Advanced spectroscopic techniques such as UV, IR, 1D and 2D NMR, and mass spectrometry are used for the characterization of such compounds. These methods have helped in identifying novel flavonoids and source compounds derived from natural sources, which can be significant in various therapeutic applications (Rahman et al., 2015).
Biological and Pharmacological Properties
Enzyme Inhibition : The chemical structures of these compounds have shown inhibition properties against enzymes like carbonic anhydrase-II, suggesting their potential in treating conditions like cystic fibrosis, glaucoma, epilepsy, leukemia, and neurological disorders. Their inhibition potential is quantified using parameters like IC50 values, indicating the concentration required to inhibit half of the enzyme activity in vitro (Rahman et al., 2015).
Kinase Inhibition : Derivatives of this compound have also been synthesized and tested as inhibitors of kinases like EGFR and VEGFR-2, which are crucial in pathways related to cancer progression. These studies involve the synthesis of novel derivatives and their subsequent testing against these kinases to explore their potential as therapeutic agents (Amr et al., 2017).
Antibacterial Activities : The antibacterial properties of related compounds have been investigated against pathogens like Staphylococcus aureus, including drug-sensitive and methicillin-resistant strains. These studies provide insights into the structural requirements for antibacterial efficacy and pave the way for the development of new antibacterial agents (Li et al., 2015).
Cytotoxicity and Antitumor Activities : Some derivatives have been designed, synthesized, and evaluated for cytotoxic activity against a range of cancer cell lines. These studies are crucial for understanding the structure-activity relationships and developing potential anticancer drugs (Dong et al., 2010).
Propiedades
IUPAC Name |
2-(2-methoxyethylamino)-8-methyl-3-(4-nitrophenyl)furo[3,2-c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c1-12-3-8-16-15(11-12)19-18(21(24)28-16)17(20(29-19)22-9-10-27-2)13-4-6-14(7-5-13)23(25)26/h3-8,11,22H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOIYBADYZIVHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C3=C2OC(=C3C4=CC=C(C=C4)[N+](=O)[O-])NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

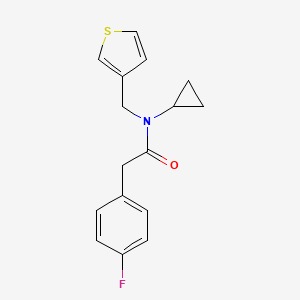
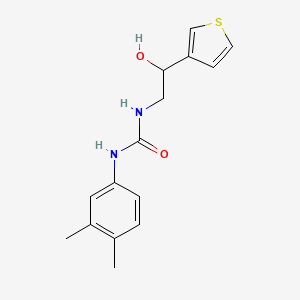
![N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2813130.png)
![Ethyl {[amino(imino)methyl]thio}acetate hydrochloride](/img/no-structure.png)
![3-methyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2813134.png)
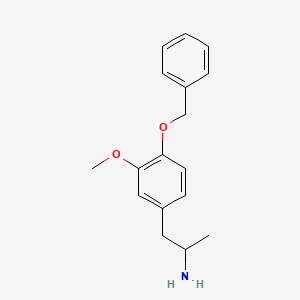
![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2813136.png)
![1-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B2813137.png)
![3-[(3-chlorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2813139.png)
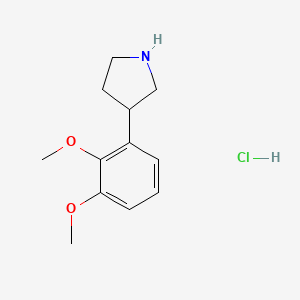
![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2813142.png)
![2-(4-Chlorophenyl)-6-(4-chlorophenyl)sulfonyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2813143.png)
![5-Oxaspiro[2.4]heptan-6-one](/img/structure/B2813146.png)
